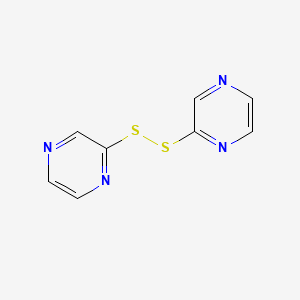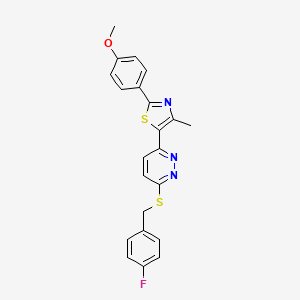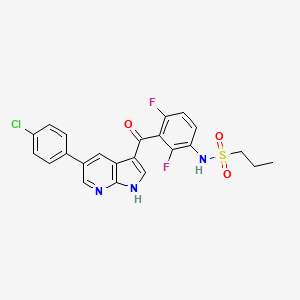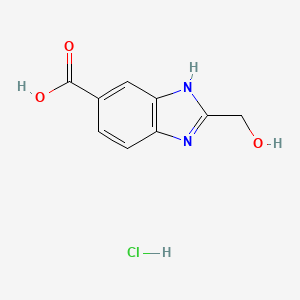
2-(Pyrazin-2-yldisulfanyl)pyrazine
Descripción general
Descripción
2-(Pyrazin-2-yldisulfanyl)pyrazine is a chemical compound with the molecular formula C8H6N4S2 . It is also known as 2,2’-Dithiobispyrazine .
Synthesis Analysis
The synthesis of this compound involves the condensation of pyrazine-2-thiol under certain conditions . The exact details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular weight of this compound is 222.29 . The InChI code for the compound is 1S/C8H6N4S2/c1-3-11-7(5-9-1)13-14-8-6-10-2-4-12-8/h1-6H . Further quantum chemical computations confirm that 2,2’-dithiobispyrazine can react according to the SN2 mechanism .Aplicaciones Científicas De Investigación
Coordination Polymers
2-(Pyrazin-2-yldisulfanyl)pyrazine has been utilized in the synthesis of coordination polymers. For example, a study described the formation of a 1D Cu(II) coordination polymer using a similar pyrazine derivative. This polymer features a one-dimensional chain formed by linking two Cu(II) centers with a pyrazine molecule, leading to the creation of a supramolecular 3D associate (Mahmudov et al., 2013).
Synthesis and Derivatives
Pyrazine and its derivatives, including this compound, have been extensively studied for their synthesis methods and applications. A review paper details the historical development and synthetic approaches for pyrazinium and its derivatives, highlighting their importance in fragrance, flavor, and pharmaceutical industries (Ong et al., 2017).
Biological Activities
Pyrazine derivatives are known for a wide range of biological activities. They have been used as food flavorants and intermediates in the synthesis of various heterocyclic compounds. Their hydrophobicity and potential as intermediates for antifungal and antimycobacterial drugs have been explored in research (Kučerová-Chlupáčová et al., 2008).
Optical and Thermal Properties
A study on pyrazine derivatives, including pyrrolopyrazines, involved investigating their optical and thermal properties for optoelectronic applications. This research provided insights into the use of pyrazine scaffolds in organic materials for optoelectronic uses (Meti et al., 2017).
Anti-Infective Properties
Research on substituted N-(Pyrazin-2-yl)benzenesulfonamides has shown that certain pyrazine derivatives exhibit significant antimicrobial activity, particularly against M. tuberculosis. This highlights the potential of pyrazine derivatives in developing new anti-infective agents (Bouz et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(pyrazin-2-yldisulfanyl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S2/c1-3-11-7(5-9-1)13-14-8-6-10-2-4-12-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQYJGUYRJBIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)SSC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B3415101.png)


![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-5-chloro-2-methoxybenzamide](/img/structure/B3415133.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2,4-difluorobenzamide](/img/structure/B3415137.png)

![N-(5-chloro-2-cyanophenyl)-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B3415154.png)
![7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B3415162.png)





![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3415216.png)
